

# Comparative Guide to the Biological Activity of 4-Bromothiophene-2-carboxamide Derivatives

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## Compound of Interest

Compound Name: **4-Bromothiophene-2-carboxamide**

Cat. No.: **B1338063**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various compounds derived from the versatile scaffold, **4-Bromothiophene-2-carboxamide**. The thiophene ring is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.<sup>[1]</sup> This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways to offer an objective comparison of the performance of these compounds.

## Anticancer Activity

Derivatives of **4-Bromothiophene-2-carboxamide** have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of programmed cell death (apoptosis).

## Comparative Anticancer Potency

The cytotoxic effects of various **4-Bromothiophene-2-carboxamide** derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below. Lower IC50 values indicate higher potency.

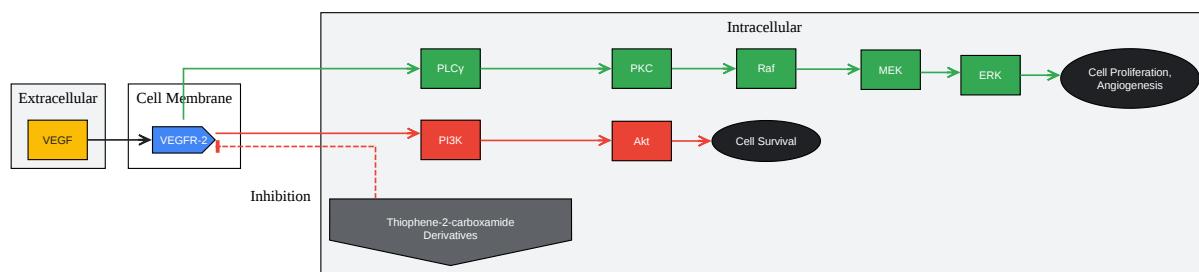
Compound ID	Derivative Class	Cancer Cell Line	IC50 (µM)	Reference
Compound 1	Phenyl-thiophene-carboxamide	Hep3B (Liver Cancer)	5.46	[2]
Compound 2	Phenyl-thiophene-carboxamide	Hep3B (Liver Cancer)	8.85	[2]
Compound 3	Phenyl-thiophene-carboxamide	Hep3B (Liver Cancer)	12.58	[2]
MB-D1	Thiazolyl-amide	A375 (Melanoma)	~40	[3]
MB-D2	Phthalimido-imide	A375 (Melanoma)	~12	[3]
MB-D2	Phthalimido-imide	HT-29 (Colon Cancer)	~31	[3]
MB-D2	Phthalimido-imide	MCF-7 (Breast Cancer)	~39	[3]
MB-D4	Piperidinyl-amide	A375 (Melanoma)	~33	[3]
MB-D4	Piperidinyl-amide	HT-29 (Colon Cancer)	~51	[3]
MB-D4	Piperidinyl-amide	MCF-7 (Breast Cancer)	~54	[3]

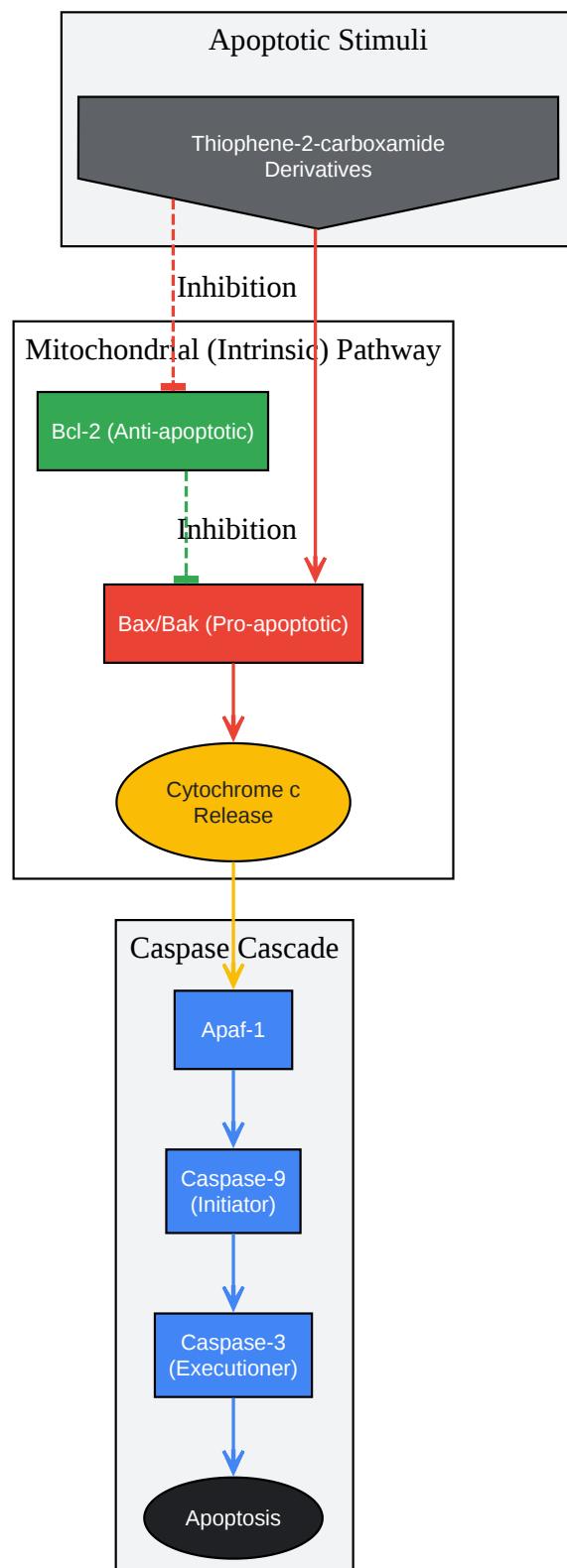
Note: The specific structures of "Compound 1, 2, and 3" are detailed in the referenced literature as compounds 2b, 2d, and 2e, respectively. MB-D1, MB-D2, and MB-D4 are synthesized from 5-bromothiophene-2-carboxylic acid, a closely related precursor.

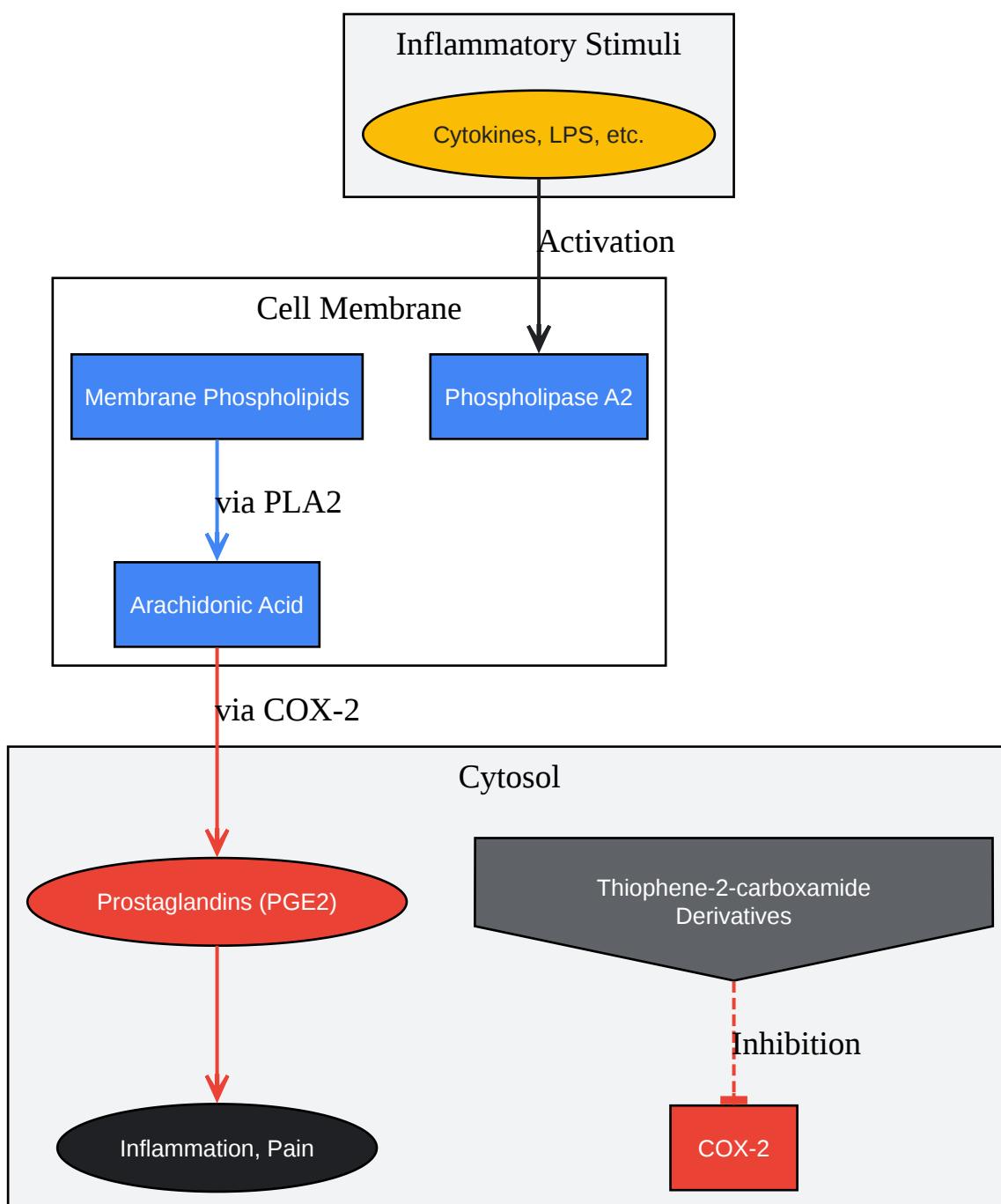
## Key Signaling Pathways in Anticancer Activity

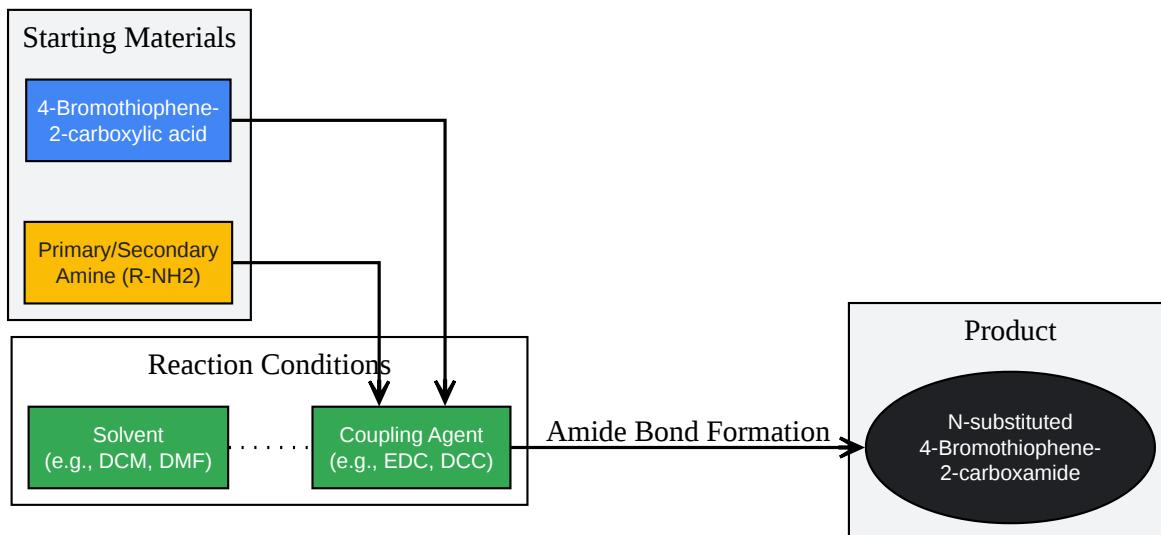
### VEGFR-2 Signaling Pathway:

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.<sup>[4]</sup> Inhibition of this pathway is a major strategy in cancer therapy.







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